2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
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Overview
Description
2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenol ring.
Etherification: Formation of the phenoxy group by reacting the nitrophenol with a suitable halogenated quinoline derivative.
Substitution: Introduction of the trifluoromethyl group to the quinoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy and trifluoromethyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyquinoline: Lacks the nitro and trifluoromethyl groups.
3-(Trifluoromethyl)quinoline: Lacks the nitrophenoxy group.
4-Nitrophenoxyquinoline: Lacks the trifluoromethyl group.
Uniqueness
2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the presence of both the nitrophenoxy and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-22(24,25)16-6-3-5-14(12-16)19-13-15-4-1-2-7-20(15)26-21(19)30-18-10-8-17(9-11-18)27(28)29/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHYHYVKUMQAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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